Cas no 2138422-70-3 (1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine)

1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine is a specialized organic compound featuring an azetidine ring substituted with a 4-iodo-2,5-dimethylbenzyl group. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The presence of the iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise functionalization. The azetidine moiety contributes to conformational rigidity, which can be advantageous in drug design for optimizing bioavailability and target binding. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while the iodinated aromatic system allows for further derivatization. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine structure
2138422-70-3 structure
Product Name:1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine
CAS No:2138422-70-3
MF:C12H16IN
MW:301.166615486145
CID:6416930
PubChem ID:165749484
Update Time:2025-05-25

1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-iodo-2,5-dimethylphenyl)methyl]azetidine
    • 2138422-70-3
    • EN300-740720
    • 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine
    • Inchi: 1S/C12H16IN/c1-9-7-12(13)10(2)6-11(9)8-14-4-3-5-14/h6-7H,3-5,8H2,1-2H3
    • InChI Key: VEBWUPSVPNHXBQ-UHFFFAOYSA-N
    • SMILES: IC1=CC(C)=C(C=C1C)CN1CCC1

Computed Properties

  • Exact Mass: 301.03275g/mol
  • Monoisotopic Mass: 301.03275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 3.2Ų

1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740720-0.05g
1-[(4-iodo-2,5-dimethylphenyl)methyl]azetidine
2138422-70-3 95.0%
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Enamine
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1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine Related Literature

Additional information on 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine

1-[(4-Iodo-2,5-Dimethylphenyl)Methyl]Azetidine: A Comprehensive Overview

The compound 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine, also known by its CAS number CAS No. 2138422-70-3, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug discovery and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to this compound.

The structure of 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine consists of an azetidine ring, a four-membered cyclic amine, attached to a substituted phenyl group. The phenyl ring is substituted with an iodine atom at the para position and methyl groups at the ortho and meta positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry. The small ring size of azetidine allows for increased strain, which can be exploited to design molecules with enhanced bioactivity. For instance, researchers have reported that azetidine-containing compounds exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases. The presence of iodine in the phenyl group further enhances the compound's versatility, as iodine is known to participate in various bioorthogonal reactions.

The synthesis of 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine typically involves a multi-step process. One common approach is the alkylation of azetidine with an appropriately substituted aryl methyl halide. Recent advancements in catalytic methods have made this synthesis more efficient and scalable. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise incorporation of the iodinated phenyl group into the azetidine framework.

In terms of applications, this compound has shown promise in drug design due to its ability to modulate protein-protein interactions. A study published in 2023 demonstrated that derivatives of this compound can inhibit the interaction between two key proteins involved in cancer progression. This finding underscores the potential of 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine as a lead compound for developing novel anticancer therapies.

Beyond medicinal chemistry, this compound has also found applications in materials science. Its rigid structure and functionalizable groups make it suitable for use as a building block in constructing advanced materials such as polymers and nanoparticles. Researchers are actively exploring its use in creating stimuli-responsive materials that can adapt to environmental changes.

In conclusion, 1-[(4-Iodo-2,5-dimethylphenyl)methyl]azetidine is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions. As advancements in synthetic methods and computational modeling techniques unfold, we can expect even more exciting discoveries related to this intriguing molecule.

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